![molecular formula C15H12ClNO3 B183552 Methyl 2-[(2-chlorobenzoyl)amino]benzoate CAS No. 5347-24-0](/img/structure/B183552.png)
Methyl 2-[(2-chlorobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-chlorobenzoyl)amino]benzoate, also known as Methyl N-(2-chlorobenzoyl)-anthranilate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of anthranilic acid and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro and in vivo. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate in lab experiments is its versatility in synthesis. It can be easily synthesized from commercially available starting materials and can be used as a precursor for a variety of compounds. However, one limitation is its potential toxicity, which requires caution in handling and disposal.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate. One direction is to further investigate its potential as a fluorescent probe for imaging biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
Métodos De Síntesis
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate can be synthesized through the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 2-[(2-chlorobenzoyl)amino]benzoate N-(2-chlorobenzoyl)-anthranilate, which can be further converted to Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate by reacting it with methanol and a small amount of acid catalyst.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has various scientific research applications. It has been used as a precursor in the synthesis of several pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs. It has also been used as an intermediate in the synthesis of agrochemicals such as herbicides and fungicides. In addition, Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in organic electronics and as a fluorescent probe.
Propiedades
Número CAS |
5347-24-0 |
|---|---|
Nombre del producto |
Methyl 2-[(2-chlorobenzoyl)amino]benzoate |
Fórmula molecular |
C15H12ClNO3 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
methyl 2-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
Clave InChI |
RVGQWMWLYCVLBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



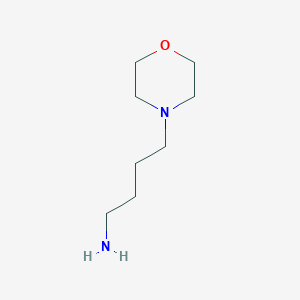
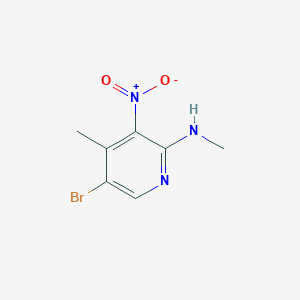



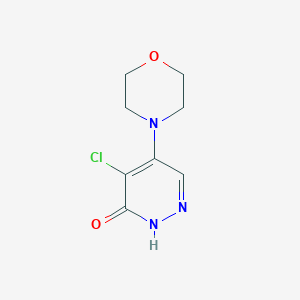
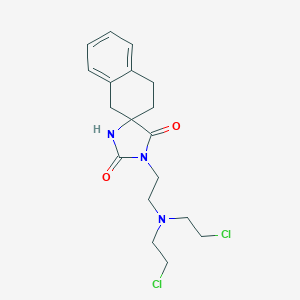
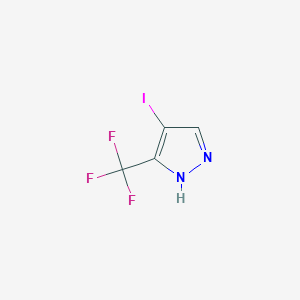
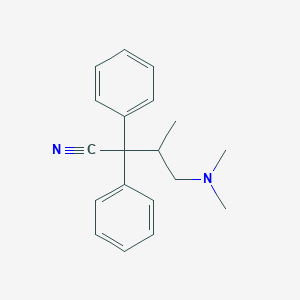
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
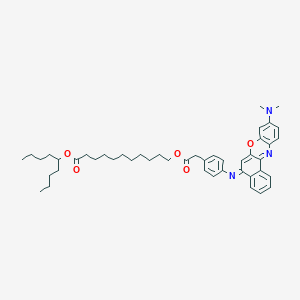
![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)
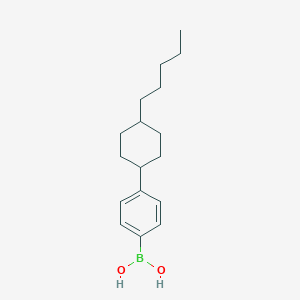
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)